methanone CAS No. 951612-19-4](/img/structure/B1673731.png)

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone

Overview

Description

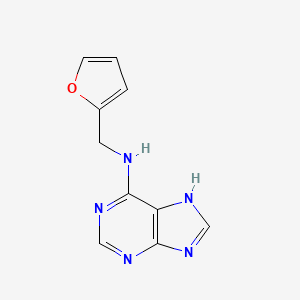

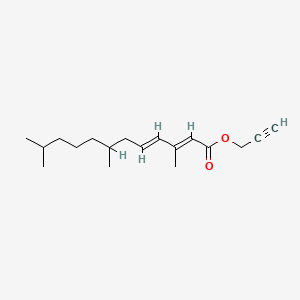

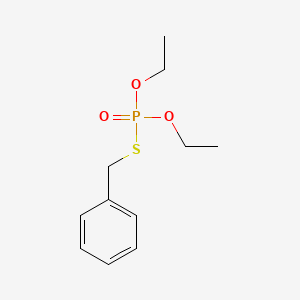

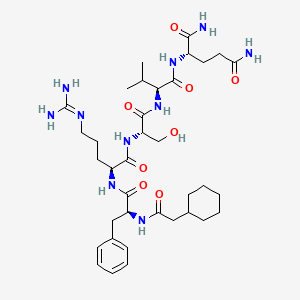

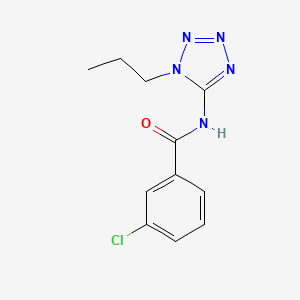

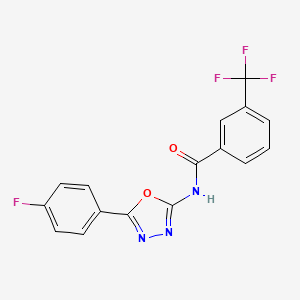

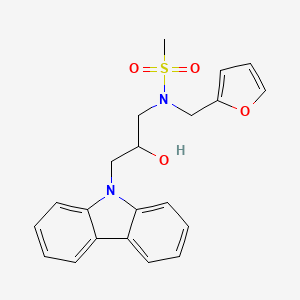

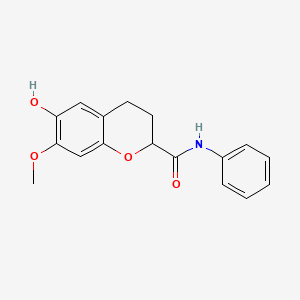

The compound contains several functional groups including a 1,2,3-triazole ring, a thiazinan ring, and a chlorophenyl group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The thiazinan ring is a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms . The chlorophenyl group consists of a phenyl ring (a six-membered carbon ring) with a chlorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom (the carbon of the methanone group). The exact structure would depend on the specific synthesis method used and the stereochemistry of the starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could potentially increase its stability and polarity . The chlorophenyl group could potentially increase its lipophilicity, which could influence its absorption and distribution if it were used as a drug .Scientific Research Applications

Enzyme Inhibition and Antiviral Activity

Research has shown that triazole derivatives, which share structural similarities with "1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone", exhibit promising enzyme inhibitory and antiviral properties. For instance, compounds synthesized from related chemical structures have demonstrated significant inhibitory activities against human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in pyrimidine synthesis, highlighting their potential in developing novel therapeutic agents against diseases where pyrimidine synthesis plays a crucial role (Gong et al., 2017). Additionally, certain triazole derivatives have shown in vitro anticoronavirus and antitumoral activities, further emphasizing the versatility of these compounds in pharmaceutical applications (Jilloju et al., 2021).

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal properties of triazole derivatives have been extensively studied, with compounds exhibiting moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This research underscores the potential of triazole-based compounds in addressing various microbial infections, contributing to the development of new antimicrobial agents.

Corrosion Inhibition

Triazole derivatives have also been explored for their application in corrosion inhibition, particularly for protecting metals in acidic media. Studies demonstrate that these compounds can effectively inhibit the corrosion of mild steel, with their adsorption behavior following Langmuir adsorption isotherm. The inhibition efficiency is closely linked to the molecular structure, highlighting the importance of structural optimization in designing effective corrosion inhibitors (Li et al., 2007).

Molecular Docking and Computational Studies

Computational studies, including density functional theory (DFT) calculations and molecular docking, have provided insights into the antibacterial activity and structural optimization of triazole derivatives. These studies help understand the interaction between these compounds and biological targets, aiding in the design of molecules with enhanced biological activities (Shahana & Yardily, 2020).

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of triazole derivatives and related compounds has led to the development of novel methodologies for creating substances with potential applications in pharmaceuticals and materials science. The crystal structure analysis of these compounds provides valuable information for the rational design of molecules with desired properties (Dong & Huo, 2009).

Mechanism of Action

Target of Action

The primary target of L524-0366 is the Fibroblast Growth Factor-inducible 14 (Fn14) . Fn14 is a receptor that plays a crucial role in various diseases, including inflammation, autoimmune diseases, and notably, glioblastoma .

Mode of Action

L524-0366 acts as an antagonist to Fn14 . It binds specifically to the Fn14 surface with a dissociation constant (Kd) of 7.12 µM . The compound competes against the TNF-like Weak Inducer of Apoptosis (TWEAK) C-terminal/extracellular TNF homology domain (THD) for Fn14 binding .

Biochemical Pathways

The interaction between L524-0366 and Fn14 disrupts the TWEAK-Fn14 signaling pathway . This pathway is often deregulated in many diseases, and its activation by TWEAK binding triggers cell invasion and survival . By inhibiting this pathway, L524-0366 can suppress these effects .

Pharmacokinetics

It is known that the compound is soluble in dmso at 25 mg/ml , which could influence its absorption and distribution in the body

Result of Action

Treatment with L524-0366 suppresses TWEAK-induced cell migration and survival in glioblastoma cells . It is more potent against sTWEAK- than TNFα-induced NF-κB activation .

Action Environment

It is known that the compound should be protected from light and stored at 2-8°c , suggesting that light and temperature could potentially affect its stability and efficacy

Future Directions

The future directions for this compound would depend on its intended use. If it were being investigated as a potential drug, future research could involve further optimization of its structure to improve its potency, selectivity, and pharmacokinetic properties . Additionally, it could be investigated for potential uses in other fields, such as materials science or catalysis .

properties

IUPAC Name |

[1-(3-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBDTKWDYMRKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)

![4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]butanamide](/img/structure/B1673658.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)

![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1673671.png)